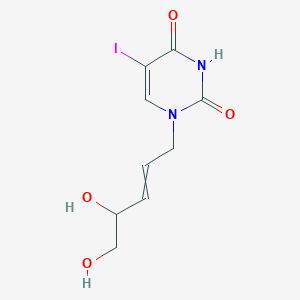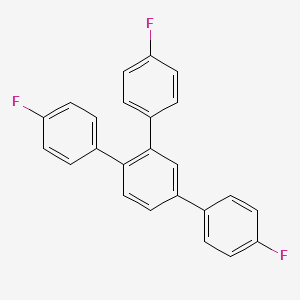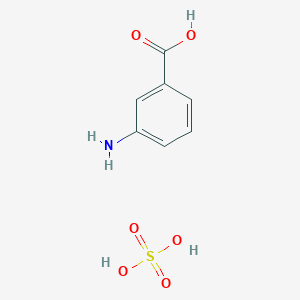
(1R)-1-(Trimethylsilyl)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(Trimethylsilyl)hexan-1-OL is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Trimethylsilyl)hexan-1-OL typically involves the reaction of hexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hexanol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Trimethylsilyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(Trimethylsilyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis to prevent unwanted reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R)-1-(Trimethylsilyl)hexan-1-OL exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups from unwanted reactions. These interactions are mediated through the formation of silicon-oxygen or silicon-carbon bonds, which are relatively stable and resistant to hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(Trimethylsilyl)pentan-1-OL
- (1R)-1-(Trimethylsilyl)butan-1-OL
- (1R)-1-(Trimethylsilyl)propan-1-OL
Uniqueness
(1R)-1-(Trimethylsilyl)hexan-1-OL is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties such as boiling point and solubility. Additionally, the specific stereochemistry of the compound can affect its reactivity and interactions with other molecules, making it a valuable tool in stereoselective synthesis and other applications.
Properties
CAS No. |
648428-50-6 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
(1R)-1-trimethylsilylhexan-1-ol |
InChI |
InChI=1S/C9H22OSi/c1-5-6-7-8-9(10)11(2,3)4/h9-10H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
XMSPZMZQELELMJ-SECBINFHSA-N |
Isomeric SMILES |
CCCCC[C@H](O)[Si](C)(C)C |
Canonical SMILES |
CCCCCC(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)

![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)

![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
